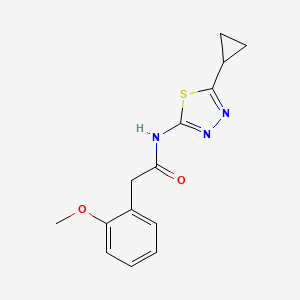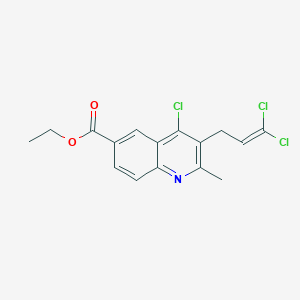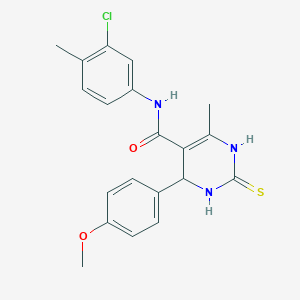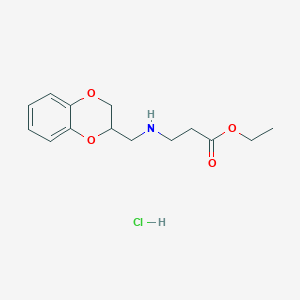![molecular formula C20H25N3O5S B5143103 N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide, commonly known as HPPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of HPPBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPPBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HPPBS has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, HPPBS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. HPPBS has also been shown to inhibit the activity of various enzymes and signaling pathways, including HDACs and PKC. Additionally, HPPBS has been shown to exhibit antibacterial and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPBS has several advantages for lab experiments, including its relatively low toxicity and its ability to inhibit the growth of various cancer cell lines. However, HPPBS also has limitations, including its limited solubility in aqueous solutions and its potential to exhibit non-specific binding to proteins.
Direcciones Futuras
There are several potential future directions for the study of HPPBS, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of HPPBS derivatives with improved pharmacological properties and reduced toxicity may also be an area of future research.
Métodos De Síntesis
HPPBS has been synthesized through various methods, including the reaction of 4-nitro-N-phenylbenzenesulfonamide with 1-piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HPPBS as a yellow solid, which can be purified through recrystallization or column chromatography. Other synthesis methods include the reaction of 4-nitrobenzenesulfonyl chloride with 1-piperidin-3-ol followed by the reaction with phenol in the presence of a base.
Aplicaciones Científicas De Investigación
HPPBS has been studied extensively for its potential therapeutic applications, including its anticancer, antiviral, and antibacterial properties. HPPBS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPPBS has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, HPPBS has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(15-21-13-5-2-6-14-21)16-22(17-7-3-1-4-8-17)29(27,28)20-11-9-18(10-12-20)23(25)26/h1,3-4,7-12,19,24H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSYQGEZBRUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-piperidin-1-yl-propyl)-4-nitro-N-phenyl-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)


![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)





![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)

![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)